![molecular formula C22H17F2N5OS B066598 4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)

4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile

Descripción general

Descripción

Revuconazol, también conocido como ravuconazol, es un potente agente antifúngico triazol. Fue desarrollado inicialmente por Eisai y luego licenciado a Bristol-Myers Squibb para su desarrollo mundial, excluyendo Japón. el desarrollo se interrumpió en 2007. Revuconazol ha mostrado un espectro de actividad similar al voriconazol, con una vida media aumentada . Es particularmente eficaz contra una amplia gama de patógenos fúngicos, incluidas las especies de Candida, Cryptococcus neoformans y Aspergillus spp. .

Métodos De Preparación

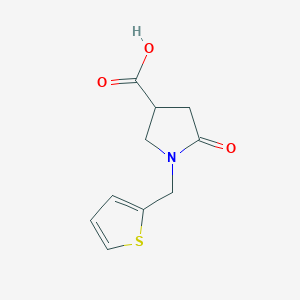

La síntesis de revuconazol implica varios pasos, comenzando con la preparación de arilpropanona a partir de lactato. El proceso incluye la conversión del éster metílico a amida de morfolina, la protección del alcohol para generar éter tetrahidropiranílico y la formación del reactivo de Grignard a partir del bromuro correspondiente. Luego, el reactivo de Grignard se hace reaccionar con la amida para producir arilcetona. La epoxidación de Corey-Chaykovsky y la posterior apertura del epóxido se realizan en un solo paso, seguido de la eliminación del grupo protector tetrahidropiranílico para generar un diol intermedio. Este diol se convierte entonces en epóxido trisustituido mediante la mesilación selectiva del alcohol secundario .

Análisis De Reacciones Químicas

El revuconazol sufre varias reacciones químicas, incluyendo:

Oxidación: El revuconazol se puede oxidar en condiciones alcalinas, formando productos de degradación.

Reducción: El compuesto se puede reducir a su alcohol correspondiente.

Sustitución: El revuconazol puede sufrir reacciones de sustitución, particularmente que involucran el anillo triazol.

Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación e hidruro de litio y aluminio para la reducción. Los principales productos formados a partir de estas reacciones son típicamente los alcoholes correspondientes y los productos de degradación .

Aplicaciones Científicas De Investigación

El revuconazol se ha estudiado ampliamente por sus propiedades antifúngicas. Es altamente activo in vitro contra Candida spp., Cryptococcus neoformans y otras especies de levaduras, incluyendo la mayoría de los aislados de levaduras resistentes al fluconazol . También inhibe el crecimiento de Aspergillus spp., Trichophyton spp. y algunos hongos dematiáceos. El revuconazol se ha investigado para el tratamiento de infecciones fúngicas sistémicas, onicomicosis y otras enfermedades fúngicas invasivas .

Mecanismo De Acción

El revuconazol ejerce sus efectos antifúngicos inhibiendo la enzima lanosterol 14α-desmetilasa, que participa en la biosíntesis del ergosterol, un componente crítico de las membranas celulares fúngicas. Al inhibir esta enzima, el revuconazol interrumpe la producción de ergosterol, lo que lleva a la acumulación de intermediarios de esteroles tóxicos y, en última instancia, a la disfunción de la membrana celular y la muerte de las células fúngicas .

Comparación Con Compuestos Similares

El revuconazol es similar a otros antifúngicos triazólicos como el voriconazol, el posaconazol y el isavuconazol. Estos compuestos comparten un amplio espectro de actividad antifúngica y un mecanismo de acción similar. el revuconazol tiene una vida media más larga y un mayor volumen de distribución en comparación con el voriconazol y el posaconazol . Esto lo convierte en un candidato prometedor para el tratamiento de infecciones fúngicas invasivas, particularmente en casos donde la exposición prolongada al fármaco es beneficiosa.

Los compuestos similares incluyen:

- Voriconazol

- Posaconazol

- Isavuconazol

- Albaconazol

Las propiedades únicas del revuconazol, como su vida media extendida y su actividad de amplio espectro, lo convierten en una adición valiosa al arsenal de agentes antifúngicos .

Propiedades

IUPAC Name |

4-[2-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAHEYNNJWPQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870154 | |

| Record name | 4-{2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B66518.png)

![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)

![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)

![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)